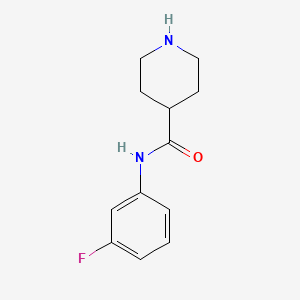

N-(3-Fluorophenyl)piperidine-4-carboxamide

Description

N-(3-Fluorophenyl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative characterized by a fluorophenyl group at the 3-position of the aromatic ring. Its molecular formula is C₁₂H₁₅FN₂O (molecular weight: 222.26 g/mol), with a SMILES representation of C1CNCCC1C(=O)NC2=CC(=CC=C2)F. The compound exists as a hydrochloride salt (CID 18071852), enhancing its solubility for pharmacological applications .

Its structural simplicity distinguishes it from more complex derivatives, offering advantages in synthetic accessibility and pharmacokinetic optimization.

Properties

IUPAC Name |

N-(3-fluorophenyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O/c13-10-2-1-3-11(8-10)15-12(16)9-4-6-14-7-5-9/h1-3,8-9,14H,4-7H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNMQLDQZGAIOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluorophenyl)piperidine-4-carboxamide typically involves the reaction of 3-fluoroaniline with piperidine-4-carboxylic acid. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane or dimethylformamide, and the reaction is performed at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of N-(3-Fluorophenyl)piperidine-4-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluorophenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

- Building Block : This compound serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.

- Reagent : It is utilized in various organic reactions, providing a pathway for the development of new chemical entities.

Biology

- Biological Interactions : N-(3-Fluorophenyl)piperidine-4-carboxamide has been studied for its interactions with biological targets, including enzymes and receptors. Its fluorophenyl group enhances binding affinity, making it a candidate for further biological exploration.

Medicine

- Therapeutic Potential : Research indicates potential therapeutic properties such as anti-inflammatory and analgesic effects. For instance, derivatives of this compound have shown significant antagonistic activity against neurokinin-3 receptors (NK3R), which may be relevant for treating anxiety and depression.

Industry

- Material Development : The compound is also explored in the development of new materials and as an intermediate in pharmaceutical production processes, highlighting its industrial relevance.

Biological Activities

The biological activities of N-(3-Fluorophenyl)piperidine-4-carboxamide can be summarized as follows:

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Enzyme Inhibition | Moderate to High | |

| Receptor Binding | High Affinity | |

| Antiviral Activity | Inhibition of SARS-CoV |

Case Study 1: NK3R Antagonism

A study evaluating various piperidine derivatives found that N-(3-Fluorophenyl)piperidine-4-carboxamide exhibited promising antagonistic activity against NK3R. The compound's IC50 values indicated effective inhibition compared to other tested analogs, suggesting its potential as a therapeutic agent for disorders linked to neurokinin signaling.

Case Study 2: Antiviral Potential

In another investigation, derivatives of this compound were tested against the papain-like protease (PLpro) from SARS-CoV. Results demonstrated that these compounds could effectively inhibit viral replication pathways, presenting a novel approach for antiviral drug development.

Mechanism of Action

The mechanism of action of N-(3-Fluorophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. The piperidine ring provides structural stability and contributes to the compound’s overall pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Similar Piperidine-4-carboxamide Derivatives

Anti-Angiogenic Derivatives

- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide (): Structural Features: Incorporates a pyridinylpyrimidinylamino group on the phenyl ring. Activity: Derivatives (e.g., 10a, 10b, 12b) exhibit potent antiangiogenic and DNA cleavage activity, attributed to sulfonyl chloride modifications enhancing target engagement.

Antiviral and CCR5 Antagonists

- TAK-220 ():

- Structural Features : Contains a carbamoylbenzyl group on the piperidine ring.

- Activity : High CCR5 binding affinity (IC₅₀ = 3.5 nM) and anti-HIV-1 activity (EC₅₀ = 1.1 nM), driven by improved metabolic stability.

- Comparison : The carbamoyl group in TAK-220 enhances metabolic stability compared to the 3-fluorophenyl analog, which may have shorter half-life but better bioavailability due to lower molecular weight (222 vs. ~600 g/mol).

Kinase Inhibitors

- AZD5363 (): Structural Features: Pyrrolopyrimidine substituent and chlorophenyl group. Activity: Potent Akt kinase inhibition (IC₅₀ < 10 nM) and oral bioavailability, attributed to the heterocyclic system.

Pharmacokinetic and Physicochemical Properties

Molecular Properties Influencing Bioavailability ():

N-(3-Fluorophenyl)piperidine-4-carboxamide :

- Rotatable Bonds : ~4 (favorable for absorption).

- Polar Surface Area (PSA) : ~50 Ų (estimated), well below the 140 Ų threshold for good oral bioavailability.

- Molecular Weight : 222 g/mol, within the optimal range (<500).

Comparison with TAK-220 :

- TAK-220’s higher molecular weight (~600 g/mol) and carbamoyl group increase metabolic stability but may reduce absorption efficiency.

Biological Activity

N-(3-Fluorophenyl)piperidine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(3-Fluorophenyl)piperidine-4-carboxamide consists of a piperidine ring substituted with a 3-fluorophenyl group and a carboxamide functional group. The presence of the fluorine atom enhances the compound's lipophilicity and binding affinity to various biological targets, which is crucial for its pharmacological effects.

The mechanism of action of N-(3-Fluorophenyl)piperidine-4-carboxamide involves interactions with specific molecular targets such as receptors and enzymes. The fluorophenyl group increases binding affinity, while the piperidine ring contributes to structural stability. The carboxamide group may participate in hydrogen bonding, further stabilizing the compound's interaction with its targets.

Biological Activities

- Enzyme Inhibition :

-

Receptor Binding :

- The compound has been evaluated for its binding affinity to several receptors, including neurokinin receptors. Research indicates that derivatives of piperidine compounds can exhibit significant antagonistic activity against neurokinin-3 receptors (NK3R), which may have implications in treating conditions like anxiety and depression .

- Antiviral Activity :

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Enzyme Inhibition | Moderate to High | , |

| Receptor Binding | High Affinity | , |

| Antiviral Activity | Inhibition of SARS-CoV |

Case Study: NK3R Antagonism

A study evaluating various piperidine derivatives found that N-(3-Fluorophenyl)piperidine-4-carboxamide exhibited promising antagonistic activity against NK3R. The compound's IC50 values indicated effective inhibition compared to other tested analogs, suggesting its potential as a therapeutic agent for disorders linked to neurokinin signaling .

Case Study: Antiviral Potential

In another investigation, derivatives of N-(3-Fluorophenyl)piperidine-4-carboxamide were tested against the papain-like protease (PLpro) from SARS-CoV. Results showed that these compounds could effectively inhibit viral replication pathways, presenting a novel approach for antiviral drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.